1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a thiophene ring substituted with chlorine, a methoxyethyl chain, and a benzylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Intermediate: The initial step often involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate alcohol (e.g., methanol) under acidic conditions to form the ester.
Alkylation: The ester is then subjected to alkylation using a suitable alkyl halide (e.g., 2-bromoethanol) in the presence of a base such as potassium carbonate.
Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-methoxybenzylamine and an isocyanate (e.g., phenyl isocyanate) to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the carbonyl groups to form corresponding alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
1-(2-(5-Chlorothiophen-2-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom on the benzyl group instead of a methoxy group.
Uniqueness: 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea is unique due to the combination of its methoxyethyl chain and methoxybenzyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-21-12-5-3-11(4-6-12)9-18-16(20)19-10-13(22-2)14-7-8-15(17)23-14/h3-8,13H,9-10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDUTFFPKUJQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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